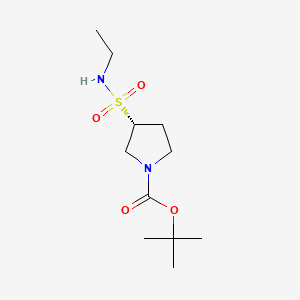
tert-butyl(3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the ethylsulfamoyl group.
Scientific Research Applications
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfamoyl group provides a balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and reactivity. The tert-butyl group adds steric bulk, influencing the compound’s stability and interaction with other molecules.
Properties
Molecular Formula |
C11H22N2O4S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-7-13(8-9)10(14)17-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
AKYMQSFOPRWWFV-SECBINFHSA-N |
Isomeric SMILES |
CCNS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
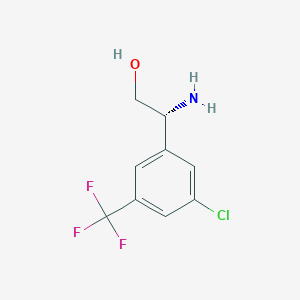
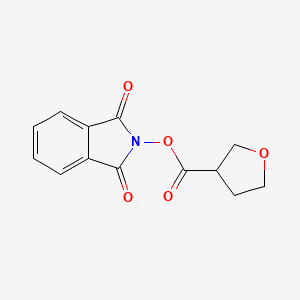
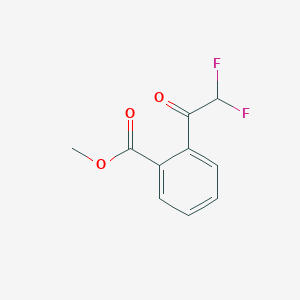
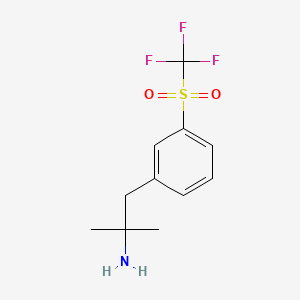
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
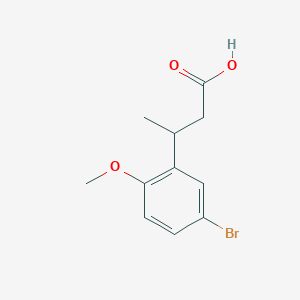

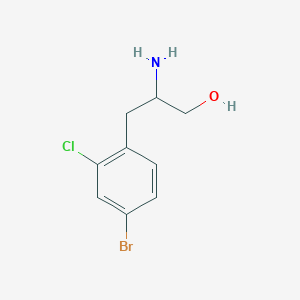
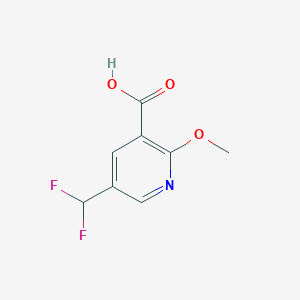
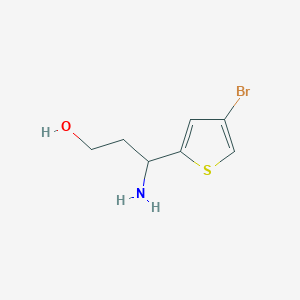
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)

